4-Benzamido-2-chloro-5-methylbenzenediazonium chloride
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Overview
Description
4-Benzamido-2-chloro-5-methylbenzenediazonium chloride is a diazonium salt with the molecular formula C14H11Cl2N3O It is a compound of interest in various chemical and industrial applications due to its unique properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzamido-2-chloro-5-methylbenzenediazonium chloride typically involves the diazotization of 4-amino-2-chloro-5-methylbenzoic acid followed by a coupling reaction with benzoyl chloride. The reaction conditions usually require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to maintain consistent reaction conditions and yield. The use of zinc chloride as a stabilizing agent is common to prevent the decomposition of the diazonium salt during production and storage .
Chemical Reactions Analysis
Types of Reactions
4-Benzamido-2-chloro-5-methylbenzenediazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: It can couple with phenols and amines to form azo compounds, which are useful in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and hydroxides.
Coupling Reactions: Typically carried out in alkaline conditions using reagents like sodium hydroxide.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted benzenes with various functional groups.
Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The primary amine derivative of the original compound
Scientific Research Applications
4-Benzamido-2-chloro-5-methylbenzenediazonium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical products .
Mechanism of Action
The mechanism of action of 4-Benzamido-2-chloro-5-methylbenzenediazonium chloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzamido-2-chloro-5-methylbenzenediazonium chloride hemi(zinc chloride) salt
- 2-Chloro-4-benzamido-5-methylbenzenediazonium chloride
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
119529-48-5 |
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Molecular Formula |
C14H11Cl2N3O |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
4-benzamido-2-chloro-5-methylbenzenediazonium;chloride |
InChI |
InChI=1S/C14H10ClN3O.ClH/c1-9-7-13(18-16)11(15)8-12(9)17-14(19)10-5-3-2-4-6-10;/h2-8H,1H3;1H |
InChI Key |
WTNHNWIPTMEJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.[Cl-] |
Origin of Product |
United States |
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